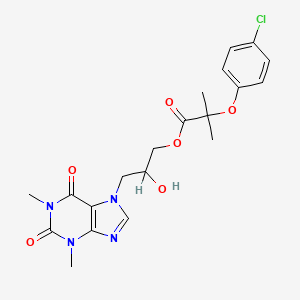

Dyphylline clofibrinate

Description

Dyphylline (7-(2,3-dihydroxypropyl)theophylline) is a xanthine derivative with bronchodilator properties, traditionally used to treat respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Clofibrate (ethyl 2-(p-chlorophenoxy)-2-methylpropionate) is a lipid-lowering agent belonging to the fibrate class. It reduces serum triglycerides and cholesterol by activating peroxisome proliferator-activated receptors (PPARs). Its primary use is in managing hyperlipidemia, though its clinical relevance has diminished due to safety concerns .

Properties

CAS No. |

77444-81-6 |

|---|---|

Molecular Formula |

C20H23ClN4O6 |

Molecular Weight |

450.9 g/mol |

IUPAC Name |

[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl] 2-(4-chlorophenoxy)-2-methylpropanoate |

InChI |

InChI=1S/C20H23ClN4O6/c1-20(2,31-14-7-5-12(21)6-8-14)18(28)30-10-13(26)9-25-11-22-16-15(25)17(27)24(4)19(29)23(16)3/h5-8,11,13,26H,9-10H2,1-4H3 |

InChI Key |

RWUZELNIWDBCAE-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=O)OCC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)O)OC3=CC=C(C=C3)Cl |

Canonical SMILES |

CC(C)(C(=O)OCC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)O)OC3=CC=C(C=C3)Cl |

Synonyms |

clofibric acid ester of dyphylline diprophylline clofibrinate dyphylline clofibrinate |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Antiviral Activity of Dyphylline Against Coronaviruses

Toxicity Profile

Evidence from historical toxicity studies of methylated xanthines (Table 2) reveals Dyphylline’s favorable safety profile. For instance, 7-β-γ-dihydroxypropyl theophylline (Dyphylline) has an intraperitoneal LD₅₀ of 1800 mg/kg in mice, significantly higher than caffeine (LD₅₀ = 127 mg/kg) or theophylline (LD₅₀ = 230 mg/kg) .

Table 2: Acute Toxicity of Selected Xanthines in Mice

| Compound | Route | LD₅₀ (mg/kg) | Convulsive Activity | Emetic Activity |

|---|---|---|---|---|

| Dyphylline | Intraperitoneal | 1800 | Low | Low |

| Theophylline | Intraperitoneal | 230 | Moderate | Moderate |

| Caffeine | Intraperitoneal | 127 | High | High |

| 7-Diethylaminoethyl theophylline | Oral | 190 | High | High |

| Aminophylline | Oral | 2700 | Moderate | Moderate |

Data adapted from McColl et al. (1956) .

Clofibrate in Context of Fibrates

Clofibrate’s mechanism involves PPAR-α activation, similar to gemfibrozil and fenofibrate. However, its ethyl ester structure distinguishes it metabolically; it is hydrolyzed to clofibric acid, which has a prolonged half-life (~15 hours) compared to newer fibrates .

Key Differentiators Between Dyphylline and Clofibrate

- Therapeutic Class : Dyphylline is a respiratory xanthine; clofibrate is a hypolipidemic fibrate.

- Mechanism : Dyphylline targets phosphodiesterase and viral proteases; clofibrate modulates lipid metabolism via PPAR-α.

- Safety : Dyphylline’s low convulsive/emetic effects contrast with clofibrate’s systemic toxicity risks .

Q & A

Q. How can researchers ensure compliance with ethical guidelines when designing human trials involving Dyphylline clofibrinate derivatives?

- Methodological Answer : Submit protocols to Institutional Review Boards (IRBs) with detailed risk-benefit analyses. Include exclusion criteria for vulnerable populations (e.g., pregnant individuals) and obtain informed consent emphasizing the compound’s research-only status (non-therapeutic). Reference TSCA compliance for chemical safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.